molecular formula C11H9ClF2O3 B3023953 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid CAS No. 951891-46-6

5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid

Cat. No.: B3023953
CAS No.: 951891-46-6
M. Wt: 262.63 g/mol
InChI Key: VHDAKDZKORNYLA-UHFFFAOYSA-N
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Description

5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid: is a chemical compound characterized by the presence of a chlorinated and difluorinated phenyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Batch Processing: This method involves the stepwise addition of reagents and careful control of reaction conditions to ensure high yield and purity.

    Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition Studies: It is used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-4,5-difluorobenzoic acid
  • 2-Chloro-4,5-difluorophenylboronic acid
  • 2-Chloro-4,5-difluorophenyl ketone

Uniqueness:

Properties

IUPAC Name

5-(2-chloro-4,5-difluorophenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2O3/c12-7-5-9(14)8(13)4-6(7)10(15)2-1-3-11(16)17/h4-5H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDAKDZKORNYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701236245
Record name 2-Chloro-4,5-difluoro-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-46-6
Record name 2-Chloro-4,5-difluoro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluoro-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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